

Application Notes and Protocols: Triethanolamine Borate as a Surface Stabilizing Electrolyte Additive

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triethanolamine borate*

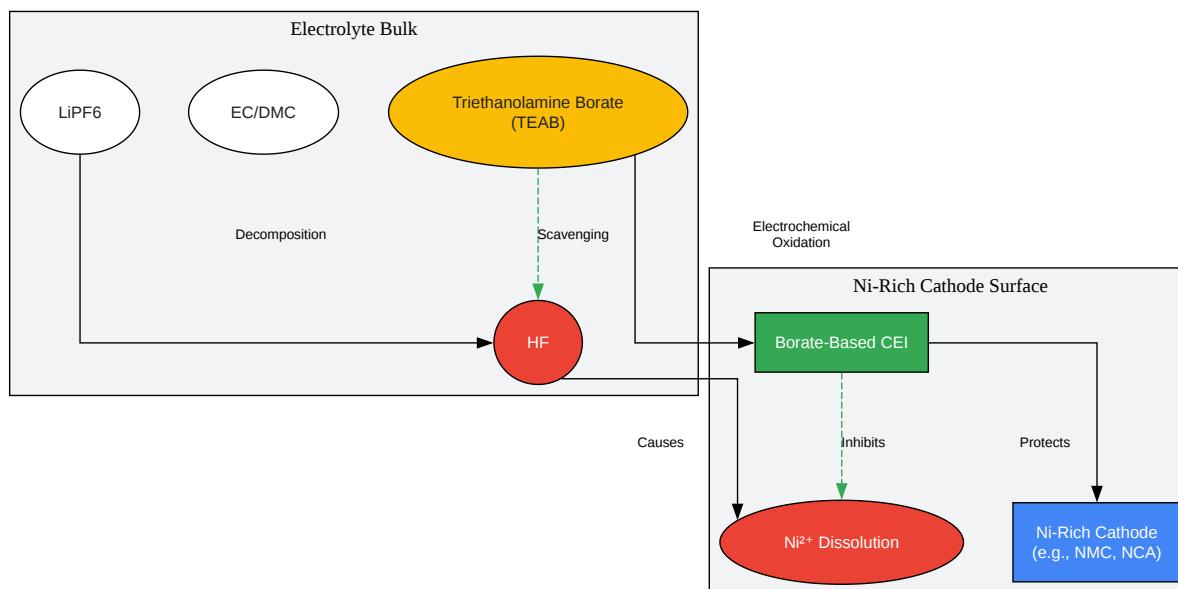
Cat. No.: *B098079*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate (TEAB) is a bifunctional electrolyte additive designed to enhance the performance and stability of lithium-ion batteries, particularly those employing high-energy nickel-rich cathode materials. Its unique structure, containing both borate and ethanolamine functional groups, allows it to act as a surface stabilizing agent and a scavenger of detrimental species within the electrolyte. These application notes provide a comprehensive overview of the role of TEAB, its mechanism of action, and detailed protocols for its evaluation.


Mechanism of Action

Triethanolamine borate improves battery performance through a dual-action mechanism:

- Formation of a Protective Cathode-Electrolyte Interphase (CEI): During the initial charging cycles, TEAB is electrochemically oxidized on the cathode surface. This process forms a stable, borate-based CEI layer. This protective film physically separates the highly reactive cathode material from the electrolyte, thereby suppressing continuous electrolyte decomposition, which is a major cause of capacity fading and gas generation.
- Scavenging of Harmful Fluoride Species: The amine groups in the triethanolamine moiety of TEAB can effectively scavenge fluoride ions (F^-). These ions are often present in the

electrolyte due to the decomposition of the common lithium salt, lithium hexafluorophosphate (LiPF_6), and can lead to the dissolution of transition metals (like Ni, Co, and Mn) from the cathode structure, causing irreversible capacity loss.

Signaling Pathway: Surface Stabilization by Triethanolamine Borate

[Click to download full resolution via product page](#)

Caption: Mechanism of TEAB as a bifunctional additive.

Quantitative Data

The addition of **triethanolamine borate** to a standard lithium-ion battery electrolyte has demonstrated significant improvements in electrochemical performance. The following tables summarize key quantitative data from studies evaluating TEAB and other related borate-based additives.

Table 1: Electrochemical Performance of Electrolytes with and without **Triethanolamine Borate** (TEAB)

Parameter	Baseline Electrolyte	Electrolyte with 0.1% TEAB
Cycling Performance (Capacity Retention after 100 cycles)	32.0%	63.2% ^[1]
Dissolved Ni (ppm) after cycling	643.6 ppm	140.3 ppm ^[1]
Internal Pressure	High	Greatly Decreased ^[1]

Table 2: Representative Electrochemical Properties of Boron-Based Additives

Additive (Concentration)	Ionic Conductivity (S/cm)	Electrochemical Stability Window (V vs. Li/Li ⁺)
Baseline (LiPF ₆ in EC/DMC)	$\sim 1 \times 10^{-2}$	~4.5
Tris(pentafluorophenyl)borane (TPFPB)	Comparable to baseline	> 5.0
Lithium Difluoro(oxalato)borate (LiDFOB)	$\sim 5 \times 10^{-3}$ at -20°C	~4.7

Note: Data for TPFPB and LiDFOB are included to provide a broader context for the performance of boron-based additives, as comprehensive data for TEAB is still emerging.

Experimental Protocols

The following protocols provide a general framework for the preparation and evaluation of **triethanolamine borate** as an electrolyte additive.

Synthesis of Triethanolamine Borate

Triethanolamine borate can be synthesized via an esterification reaction between triethanolamine and boric acid.[\[2\]](#)

Materials:

- Triethanolamine (reagent grade)
- Boric acid (reagent grade)
- Toluene (anhydrous)
- Acetonitrile (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve equimolar amounts of triethanolamine and boric acid in toluene.
- Heat the mixture to reflux. Water produced during the esterification reaction will be collected in the Dean-Stark trap.
- Continue the reaction until the theoretical amount of water has been collected.
- Remove the toluene under reduced pressure using a rotary evaporator.
- Purify the crude product by recrystallization from acetonitrile.
- Dry the resulting white solid under vacuum.

Preparation of TEAB-Containing Electrolyte

Materials:

- Lithium hexafluorophosphate (LiPF₆) (battery grade)

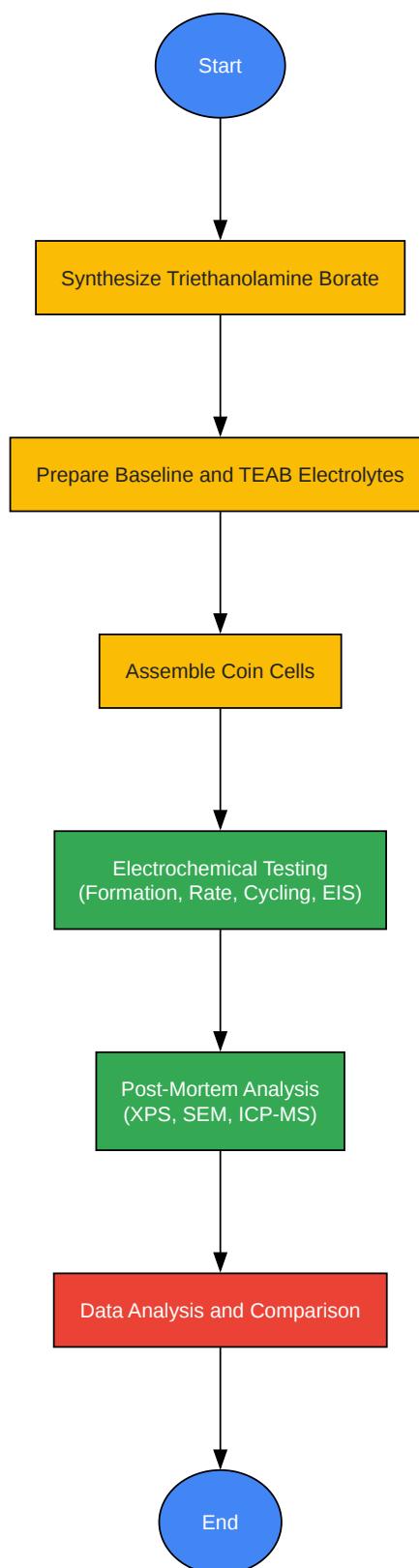
- Ethylene carbonate (EC) (battery grade, anhydrous)
- Dimethyl carbonate (DMC) (battery grade, anhydrous)
- Synthesized **triethanolamine borate** (TEAB)

Procedure:

- Inside an argon-filled glovebox with H_2O and O_2 levels below 0.5 ppm, prepare the baseline electrolyte by dissolving LiPF_6 in a mixture of EC and DMC (e.g., 1 M LiPF_6 in EC:DMC = 3:7 by volume).
- To prepare the TEAB-containing electrolyte, add the desired amount of TEAB (e.g., 0.1% by weight) to the baseline electrolyte.
- Stir the solution overnight to ensure complete dissolution and homogeneity.

Electrochemical Cell Assembly and Testing

Materials:


- Ni-rich cathode (e.g., NMC811) and graphite anode, dried under vacuum.
- Celgard separator, dried under vacuum.
- 2032-type coin cell components (casings, spacers, springs).
- Prepared baseline and TEAB-containing electrolytes.

Procedure:

- Assemble the 2032-type coin cells in an argon-filled glovebox. The standard configuration is cathode/separator/anode.
- Add a controlled amount of electrolyte (e.g., 20 μL) to the separator to ensure proper wetting.
- Crimp the coin cells to ensure proper sealing.
- Perform electrochemical testing using a battery cycler. A typical testing protocol includes:

- Formation cycles: Cycle the cells at a low C-rate (e.g., C/10) for the first few cycles to allow for the formation of a stable SEI and CEI.
- Rate capability test: Cycle the cells at various C-rates (e.g., 0.2C, 0.5C, 1C, 2C, 5C) to evaluate the performance under different current loads.
- Long-term cycling: Cycle the cells at a moderate C-rate (e.g., 1C) for an extended number of cycles (e.g., 100-500 cycles) to assess the capacity retention and stability.
- Electrochemical Impedance Spectroscopy (EIS): Measure the impedance before and after cycling to analyze changes in the interfacial resistance.

Experimental Workflow

[Click to download full resolution via product page](#)

Caption: Experimental workflow for evaluating TEAB.

Surface Analysis

To investigate the formation and composition of the CEI, post-mortem analysis of the cycled electrodes is recommended.

- X-ray Photoelectron Spectroscopy (XPS): To identify the chemical composition of the surface layers on the cathode and anode. This can confirm the presence of borate-containing species in the CEI.
- Scanning Electron Microscopy (SEM): To observe the morphology of the electrode surfaces and the formed interphase layers.
- Inductively Coupled Plasma Mass Spectrometry (ICP-MS): To quantify the amount of dissolved transition metals in the electrolyte after cycling.

Safety and Handling

- **Triethanolamine borate** and its precursors should be handled in a well-ventilated fume hood.
- Lithium-ion battery electrolytes and their components are flammable and corrosive. Standard laboratory safety procedures, including the use of personal protective equipment (gloves, safety glasses), should be strictly followed.
- All cell assembly and handling of moisture-sensitive materials should be performed in an inert atmosphere (e.g., an argon-filled glovebox).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pure.dongguk.edu [pure.dongguk.edu]
- 2. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Application Notes and Protocols: Triethanolamine Borate as a Surface Stabilizing Electrolyte Additive]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098079#role-of-triethanolamine-borate-as-a-surface-stabilizing-electrolyte-additive>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com